molecular formula C6H4Br2O2S B6235088 3,5-dibromo-4-methylthiophene-2-carboxylic acid CAS No. 856354-09-1

3,5-dibromo-4-methylthiophene-2-carboxylic acid

Cat. No.: B6235088
CAS No.: 856354-09-1
M. Wt: 300
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Description

3,5-Dibromo-4-methylthiophene-2-carboxylic acid is a halogenated thiophene derivative with the molecular formula C₇H₄Br₂O₂S. Its structure features bromine atoms at the 3- and 5-positions, a methyl group at the 4-position, and a carboxylic acid group at the 2-position of the thiophene ring.

This suggests that analogous methods could be adapted for synthesizing the target compound, with bromination occurring at alternate positions.

Applications: Brominated thiophenes are commonly used in agrochemicals, pharmaceuticals, and materials science. The presence of bromine enhances lipophilicity and may improve binding affinity in drug design, while the carboxylic acid group offers a site for further functionalization.

Properties

CAS No.

856354-09-1

Molecular Formula

C6H4Br2O2S

Molecular Weight

300

Purity

95

Origin of Product

United States

Preparation Methods

Table 1: Hydrolysis Reaction Summary

ParameterDetail
Starting MaterialMethyl 3,5-dibromo-4-methylthiophene-2-carboxylate
Acid CatalystHCl (concentrated)
SolventMethanol
TemperatureReflux (80–100°C)
Reaction Time24 hours
Purification MethodMPLC

Spectroscopic Characterization

While the provided sources lack full spectroscopic data for the final product, analogous brominated thiophenes are characterized by:

  • ¹H NMR : Singlets for thiophene protons (δ 7.65–7.32 ppm).

  • FT-IR : Carboxylic acid O-H stretch (2500–3000 cm⁻¹), C=O (1670–1700 cm⁻¹), and C-Br (730 cm⁻¹).

  • HRMS : Molecular ion peak at m/z 299.97 (C₆H₄Br₂O₂S).

Synthetic Challenges and Optimization

Regioselectivity in Bromination

The methyl and ester groups compete for directing bromination. Computational modeling (e.g., DFT) predicts charge distribution to optimize conditions. Excess Br₂ (2.2 equiv) at 0–25°C minimizes over-bromination.

Yield Improvement

  • Catalyst Screening : FeBr₃ enhances electrophilic substitution.

  • Solvent Systems : Chloroform or acetic acid improves solubility.

Industrial and Research Applications

Intermediate in Drug Synthesis

The carboxylic acid group enables peptide coupling or metallation for kinase inhibitors.

Material Science

Bromine atoms facilitate Suzuki-Miyaura cross-coupling to construct conjugated polymers .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 3 and 5 of the thiophene ring act as leaving groups, enabling substitution with nucleophiles such as amines, thiols, or azides. For example:

  • Azide substitution : Reaction with sodium azide in dimethylformamide (DMF) replaces bromine atoms with azide groups, forming intermediates that can be reduced to amines via catalytic hydrogenation .

  • Amine substitution : Bromine can be replaced by amines under basic conditions, yielding amino-thiophene derivatives.

Key Conditions :

  • Reagents : Sodium azide, DMF, heat.

  • Products : Azide intermediates or amine-substituted derivatives .

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where bromine atoms are replaced by aryl or vinyl groups. For instance:

  • Palladium-catalyzed cyanation : Cyanide groups can be introduced via palladium-mediated reactions, forming nitrile derivatives .

  • Suzuki coupling : Reaction with boronic acids under palladium catalysis generates biaryl compounds, which are critical in pharmaceutical synthesis.

Key Conditions :

  • Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄).

  • Reagents : Boronic acids, sodium carbonate.

Oxidation and Reduction

The carboxylic acid group undergoes redox transformations:

  • Reduction : Conversion to alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) .

  • Esterification : Acid-to-ester conversion using alcohols (e.g., methanol) under acidic conditions.

Key Conditions :

  • Reduction : LiAlH₄, ether solvents.

  • Esterification : Methanol, H⁺ catalyst.

Functional Group Transformations

  • Decarboxylation : Potential loss of the carboxylic acid group under thermal or basic conditions.

  • Bromine-activated reactions : The dual bromine substitution enhances reactivity in electrophilic substitution or elimination processes.

Reaction Comparison Table

Reaction TypeReagents/ConditionsProductsReference
Nucleophilic substitutionSodium azide, DMF, heatAzide intermediates
Suzuki couplingPalladium catalyst, boronic acidBiaryl compounds
Reduction (LiAlH₄)LiAlH₄, etherAlcohol derivative
EsterificationMethanol, H⁺ catalystMethyl ester

Research Findings

Scientific Research Applications

Organic Synthesis

3,5-Dibromo-4-methylthiophene-2-carboxylic acid serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. This property is crucial for synthesizing more complex organic molecules.
  • Coupling Reactions : It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or vinyl groups using palladium catalysts and boronic acids.

Material Science

The compound is utilized in the development of organic semiconductors and conductive polymers due to its favorable electronic properties. Its structure allows it to form π-conjugated systems, which are essential for the conductivity of materials used in electronic devices.

Biological Studies

In biological research, this compound is employed in the synthesis of biologically active molecules. These derivatives can be used in drug discovery and development, particularly targeting specific enzymes or receptors.

Case Study 1: Organic Synthesis

A study demonstrated the use of this compound as a precursor for synthesizing novel thiophene-based pharmaceuticals. The compound was subjected to nucleophilic substitution reactions with various amines, yielding amino-thiophene derivatives that exhibited promising biological activity.

Case Study 2: Material Science

Research into organic photovoltaics highlighted the effectiveness of incorporating this compound into polymer blends. The resulting materials showed improved charge transport properties compared to traditional polymers, indicating potential for enhanced efficiency in solar cells.

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-methylthiophene-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets vary based on the specific context of its use .

Comparison with Similar Compounds

Structural and Functional Comparisons

(a) 2-Thiophenecarboxylic Acid
  • Structure : Lacks bromine and methyl substituents, with only a carboxylic acid group at the 2-position (CAS: 527-72-0) .
  • Properties : Simpler structure results in lower molecular weight (C₅H₄O₂S) and higher solubility in polar solvents compared to brominated analogs.
  • Applications : Used as an R&D intermediate and in chemical synthesis. Its safety data sheet highlights handling precautions for laboratory use .
(b) 4,5-Dibromo-3-methylthiophene-2-carboxylic Acid Methyl Ester
  • Structure : Bromine at 4- and 5-positions, methyl at 3-position, and a methyl ester instead of a free carboxylic acid .
  • Synthesis : Bromination under mild conditions yields 86% product, indicating efficient halogenation. The ester group may enhance stability during reactions.
  • Reactivity : Esterification reduces acidity compared to the carboxylic acid form, altering its utility in coupling reactions.
(c) Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate
  • Structure : Features a fused benzo[b]thiophene ring with oxo and hydroxy groups, increasing complexity .
  • Synthesis : Requires acetic anhydride and boron trifluoride, highlighting the role of Lewis acids in forming polyfunctional thiophenes.
  • Applications : Oxo and hydroxy groups may confer redox activity, making it suitable for materials science or catalysis.
(d) Fluorinated Thiophene Derivatives
  • Example: 3-({[3,5-Difluoro-3'-(trifluoromethoxy)biphenyl-4-yl]amino}carbonyl)thiophene-2-carboxylic acid (C₁₉H₁₀F₅NO₄S) .
  • Comparison : Fluorine’s electronegativity increases acidity and metabolic stability compared to bromine. The trifluoromethoxy group enhances hydrophobicity, favoring blood-brain barrier penetration in pharmaceuticals.

Physicochemical and Spectroscopic Properties

Compound Molecular Formula Substituents Key Spectral Data (IR, MS) Applications References
3,5-Dibromo-4-methylthiophene-2-carboxylic acid C₇H₄Br₂O₂S Br (3,5), CH₃ (4), COOH (2) Not reported Pharmaceuticals, Agrochemicals
2-Thiophenecarboxylic acid C₅H₄O₂S COOH (2) IR (KBr): 1713 cm⁻¹ (C=O stretch) R&D, Synthetic Intermediates
4,5-Dibromo-3-methylthiophene-2-carboxylic acid methyl ester C₇H₆Br₂O₂S Br (4,5), CH₃ (3), COOCH₃ (2) IR: 1777 cm⁻¹ (ester C=O) Intermediate for Drug Design
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate C₁₂H₁₀O₆S CH₃ (3), COOEt (2), OH (5), O (4,7) δH: 1.40 (t, J = 7.3 Hz, CH₂CH₃) Materials Science

Biological Activity

3,5-Dibromo-4-methylthiophene-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with bromine and a carboxylic acid group. The presence of bromine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis and potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of thiophene compounds have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies suggest that the introduction of halogen atoms significantly enhances antimicrobial efficacy.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
Related thiophene derivativesEscherichia coli20 µg/mL

Anticancer Potential

The anticancer properties of similar thiophene derivatives have been documented in various studies. These compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain analogs have demonstrated IC50 values in the low micromolar range against melanoma cells.

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific cellular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like tyrosinase, which plays a crucial role in melanin production. Inhibition of this enzyme can lead to reduced pigmentation and has applications in skin whitening products.
    • Tyrosinase Inhibition Data :
    Analog IC50 (µM)
    Compound A3.82
    Compound B0.08
  • Receptor Interaction : The bromine substituents may facilitate binding to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Activity

A study evaluating the antimicrobial activity of various thiophene derivatives found that this compound exhibited significant activity against Gram-positive bacteria, outperforming standard antibiotics like nitrofurantoin. The study highlighted the importance of structural modifications in enhancing biological activity.

Cytotoxicity Evaluation

In a cytotoxicity assay using B16F10 murine melanoma cells, certain analogs demonstrated low cytotoxicity at concentrations below 20 µM, suggesting a favorable safety profile for potential therapeutic applications.

Q & A

Q. What is the optimal laboratory-scale synthesis route for 3,5-dibromo-4-methylthiophene-2-carboxylic acid?

A common approach involves bromination of 4-methylthiophene-2-carboxylic acid using bromine (Br₂) in chloroform under an inert atmosphere (e.g., argon), with NaHCO₃ as a base to neutralize HBr byproducts. Reflux conditions (4–6 hours) followed by column chromatography purification yield the dibrominated product. This method is adapted from protocols for analogous dibromothiophene derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., distinguishing 3,5-dibromo from other isomers) and methyl group integration.
  • FT-IR : To verify carboxylic acid (-COOH) and C-Br stretching vibrations.
  • Melting point analysis : Consistency with literature values (if available) ensures purity.
  • High-resolution mass spectrometry (HRMS) : For molecular ion confirmation. Detailed procedures for data reporting are outlined in synthesis project guidelines, including full spectral assignments .

Q. How can researchers ensure reproducibility in synthetic yields?

Control reaction parameters such as stoichiometry (e.g., Br₂ equivalents), temperature, and reaction time. For example, excess Br₂ may lead to over-bromination, while insufficient time reduces yield. Documenting purification steps (e.g., solvent systems for column chromatography) is critical, as seen in dibromothiophene aldehyde syntheses .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of dibromination at the 3,5-positions?

The methyl group at the 4-position electronically deactivates the thiophene ring, directing electrophilic bromination to the 3- and 5-positions. Computational studies (e.g., DFT calculations) can model charge distribution and frontier molecular orbitals to predict reactivity. Experimental validation via intermediate trapping or kinetic studies may further elucidate the mechanism .

Q. How should conflicting NMR data between batches be resolved?

Contradictions may arise from impurities (e.g., residual solvents) or isomerization. Strategies include:

  • Repeating spectra in deuterated DMSO or CDCl₃ to assess solvent effects.
  • Using 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Comparing with literature data for analogous dibromothiophene carboxylic acids .

Q. What strategies optimize catalytic cross-coupling reactions involving this compound?

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful selection of ligands (e.g., PPh₃) and bases (e.g., K₂CO₃). For sterically hindered substrates, microwave-assisted heating or ultrasound may improve efficiency. Monitor reaction progress via TLC or LC-MS to minimize side reactions, as demonstrated in thiophene-carbaldehyde coupling studies .

Q. Can this compound serve as a precursor for functional materials?

Its bromine substituents enable further functionalization (e.g., Sonogashira coupling for conjugated polymers). Derivatives of dibromothiophene have been used in organic electronics, such as OLEDs and photovoltaics, due to their electron-deficient nature. Computational modeling of HOMO-LUMO gaps can guide material design .

Methodological Notes

  • Synthesis Optimization : Scale-up may require adjusting solvent volumes and cooling rates to maintain yield.
  • Safety : Handle Br₂ in a fume hood with proper PPE; NaHCO₃ neutralization mitigates corrosive HBr emissions.
  • Data Reporting : Adhere to IUPAC guidelines for spectral data presentation, including δ values (ppm), multiplicity, and coupling constants .

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